2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The IUPAC name for this compound is already given. The molecular formula and structure can be determined using various chemical drawing tools.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis pathway can vary depending on the starting materials available and the desired yield and purity.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of a compound can depend on many factors, including its structure, the conditions of the reaction, and the other substances present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through various experimental methods.Scientific Research Applications
Synthesis and Derivatives
- The compound and its derivatives have been synthesized and explored for various biological activities. For example, derivatives containing benzofuran and phenyl substituents on the pyrazole scaffold have demonstrated significant anti-inflammatory activities (Sunder & Maleraju, 2013).
- Novel compounds with imidazo[2,1-b]thiazole scaffolds, designed based on this compound, have shown cytotoxicity against human cancer cell lines, indicating potential as cancer therapeutics (Ding et al., 2012).
Pharmacological Properties
- A variant of the compound has been identified as a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting its potential use in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antibacterial Applications
- Derivatives of this compound have been synthesized and tested for antibacterial activities, showing promising results against a range of microorganisms, which could be beneficial in developing new antibacterial agents (Bhoi et al., 2015).
Antitumor Evaluation
- Several derivatives have been synthesized and evaluated for antitumor activities. These compounds have shown significant inhibition against various cancer cell lines, indicating their potential as anticancer agents (Shams et al., 2010).
Safety And Hazards
The safety and hazards associated with a compound are usually determined through toxicological studies. These studies can provide information about the compound’s potential effects on human health and the environment.
Future Directions
Future research on the compound could involve finding new synthesis methods, studying its properties in more detail, finding new applications for the compound, or investigating its effects on biological systems.
Please note that this is a general guide and the specific steps can vary depending on the nature of the compound and the goals of the research. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry professional or conducting a thorough literature search.
properties
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS2/c1-12-2-7-16-17(10-12)28-20(22-16)23-18(26)11-27-19-9-8-15(24-25-19)13-3-5-14(21)6-4-13/h2-10H,11H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRIVEVFCIPYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide |
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